Methyl 3-phenyl-3-(piperidin-1-yl)propanoate
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Overview
Description
Methyl 3-phenyl-3-(piperidin-1-yl)propanoate is an organic compound with the molecular formula C15H21NO2 It is a derivative of piperidine, a six-membered heterocyclic amine, and features a phenyl group attached to the third carbon of the propanoate chain
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-phenyl-3-(piperidin-1-yl)propanoate can be synthesized through several methods. One common approach involves the reaction of 3-phenylpropanoic acid with piperidine in the presence of a dehydrating agent such as thionyl chloride, followed by esterification with methanol. The reaction conditions typically require refluxing the mixture for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as sulfuric acid or p-toluenesulfonic acid can be used to facilitate the esterification reaction. The use of automated systems allows for precise control of reaction parameters, leading to consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-phenyl-3-(piperidin-1-yl)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester or phenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium hydroxide (NaOH) or hydrochloric acid (HCl) can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of 3-phenylpropanoic acid or 3-phenyl-3-(piperidin-1-yl)propanone.
Reduction: Formation of 3-phenyl-3-(piperidin-1-yl)propanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 3-phenyl-3-(piperidin-1-yl)propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals with piperidine-based structures.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 3-phenyl-3-(piperidin-1-yl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine moiety can interact with neurotransmitter receptors, potentially modulating their activity. The phenyl group may enhance binding affinity through hydrophobic interactions, while the ester group can undergo hydrolysis to release active metabolites.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-(piperidin-1-yl)propanoate: Lacks the phenyl group, resulting in different chemical and biological properties.
3-Phenylpropanoic acid:
Piperidine: A simpler structure without the ester or phenyl groups, used as a building block in organic synthesis.
Uniqueness
Methyl 3-phenyl-3-(piperidin-1-yl)propanoate is unique due to the combination of the piperidine and phenyl groups, which confer distinct chemical reactivity and potential biological activity. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Properties
CAS No. |
7032-62-4 |
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Molecular Formula |
C15H21NO2 |
Molecular Weight |
247.33 g/mol |
IUPAC Name |
methyl 3-phenyl-3-piperidin-1-ylpropanoate |
InChI |
InChI=1S/C15H21NO2/c1-18-15(17)12-14(13-8-4-2-5-9-13)16-10-6-3-7-11-16/h2,4-5,8-9,14H,3,6-7,10-12H2,1H3 |
InChI Key |
OCCNZNNZMQOPKT-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC(C1=CC=CC=C1)N2CCCCC2 |
Origin of Product |
United States |
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